

Unveiling the Genesis of 3-Methoxycyclohexanone: A Technical Retrospective

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Compound of Interest

Compound Name: **3-Methoxycyclohexanone**

Cat. No.: **B095188**

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A deep dive into early 20th-century chemical literature reveals the pioneering synthesis of **3-Methoxycyclohexanone**, a compound that has since found utility as a versatile intermediate in organic synthesis. This technical guide illuminates the inaugural preparation of this cyclic ketone, presenting the historical methodology alongside modern representations for clarity and comparison. The initial discovery and synthesis are credited to G. Darzens and H. Lévy in their 1913 publication in the French scientific journal, *Annales de Chimie et de Physique*.

First Synthesis: A Novel Approach of the Era

The seminal work by Darzens and Lévy detailed a multi-step synthesis commencing from resorcinol monomethyl ether (3-methoxyphenol). The process involved the hydrogenation of the aromatic precursor to the corresponding alcohol, 3-methoxycyclohexanol, followed by oxidation to yield the target ketone, **3-Methoxycyclohexanone**. This approach was a notable application of catalytic hydrogenation and oxidation techniques of the time.

Experimental Protocol: The Original Methodology

The following protocol is an adapted and translated summary of the experimental procedure described by G. Darzens and H. Lévy in their 1913 publication.

Step 1: Hydrogenation of Resorcinol Monomethyl Ether to 3-Methoxycyclohexanol

A solution of resorcinol monomethyl ether in ethanol was subjected to catalytic hydrogenation over a nickel catalyst. The reaction was carried out under elevated hydrogen pressure and temperature. After the theoretical amount of hydrogen was absorbed, the catalyst was filtered off, and the solvent was removed by distillation. The resulting crude 3-methoxycyclohexanol was purified by distillation under reduced pressure.

Step 2: Oxidation of 3-Methoxycyclohexanol to **3-Methoxycyclohexanone**

The purified 3-methoxycyclohexanol was oxidized using a chromic acid solution. The alcohol was slowly added to a cooled solution of potassium dichromate in sulfuric acid. The reaction mixture was then gently warmed to complete the oxidation. The resulting **3-methoxycyclohexanone** was isolated by steam distillation, followed by extraction of the distillate with a suitable solvent. The solvent was then removed, and the final product was purified by fractional distillation.

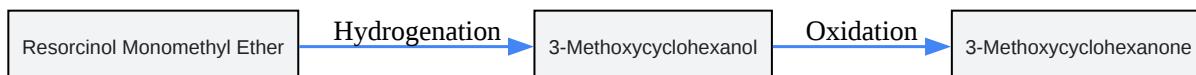
Quantitative Data from the First Synthesis

The original publication by Darzens and Lévy provided key quantitative data that characterized the newly synthesized compound. These findings are summarized in the table below.

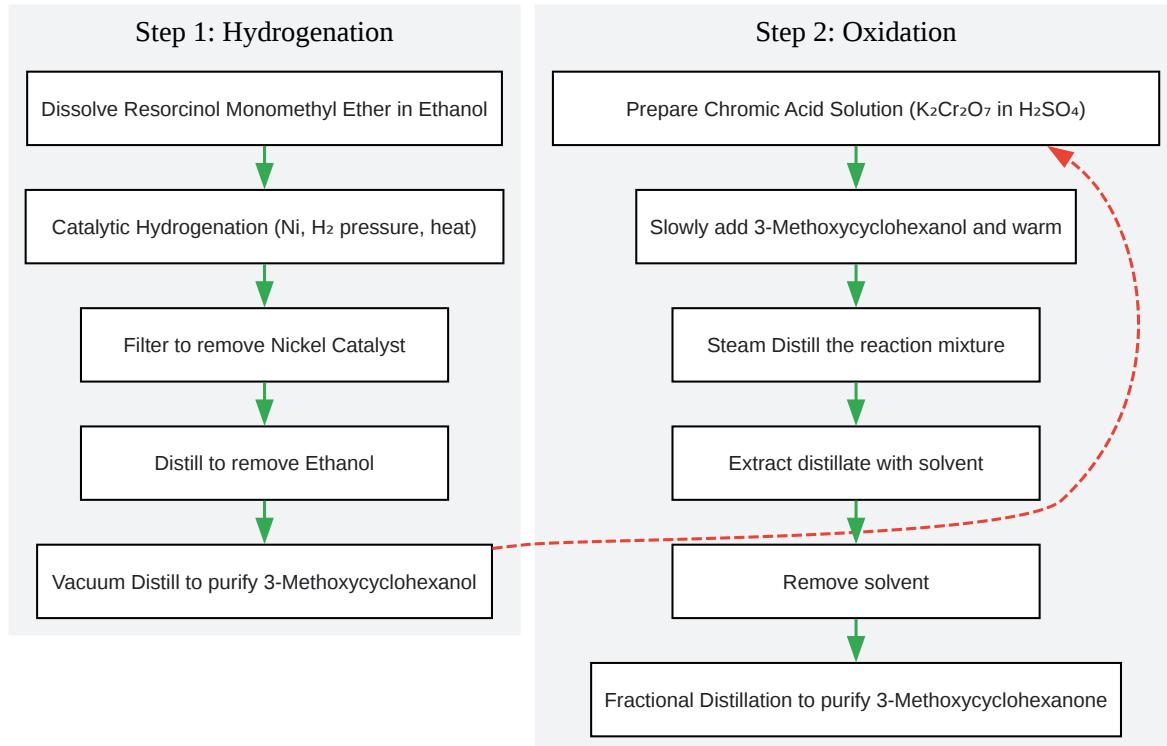
Property	Reported Value (Darzens and Lévy, 1913)
Yield	Not explicitly stated in modern terms.
Boiling Point	195-196 °C (at atmospheric pressure)
Semicarbazone M.P.	178 °C

Visualization of the Synthetic Pathway

To provide a clear visual representation of the inaugural synthesis, the following diagrams illustrate the reaction scheme and the experimental workflow.

K₂Cr₂O₇, H₂SO₄H₂, Nickel Catalyst[Click to download full resolution via product page](#)

Caption: Reaction scheme for the first synthesis of **3-Methoxycyclohexanone**.



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Caption: Experimental workflow for the first synthesis of **3-Methoxycyclohexanone**.

This foundational work by Darzens and Lévy paved the way for future investigations and applications of **3-methoxycyclohexanone** in the field of organic chemistry. The methods they employed, though rudimentary by today's standards, demonstrate a fundamental understanding of chemical transformations that remains relevant to researchers and drug development professionals.

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